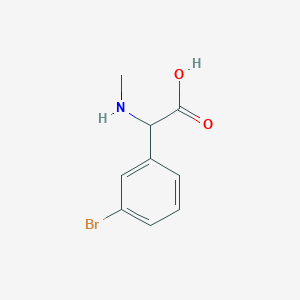![molecular formula C16H18O2 B11872086 2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane CAS No. 65113-35-1](/img/structure/B11872086.png)
2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a naphthalen-1-ylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran typically involves the reaction of naphthalen-1-ylmethanol with tetrahydrofuran under specific conditions. One common method includes the use of a strong base to deprotonate the naphthalen-1-ylmethanol, followed by the addition of tetrahydrofuran to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethoxy derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethoxy carboxylic acids, while reduction can produce tetrahydrofuran alcohols.
Wissenschaftliche Forschungsanwendungen
2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets. The naphthalen-1-ylmethoxy group can interact with aromatic residues in proteins, while the tetrahydrofuran ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-ylmethanol: A precursor in the synthesis of 2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran.
Tetrahydrofuran: A common solvent and structural component of the compound.
2-Methyltetrahydrofuran: A similar compound with a methyl group instead of the naphthalen-1-ylmethoxy group.
Uniqueness
2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran is unique due to the presence of both a naphthalen-1-ylmethoxy group and a tetrahydrofuran ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
65113-35-1 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
2-(naphthalen-1-ylmethoxymethyl)oxolane |
InChI |
InChI=1S/C16H18O2/c1-2-9-16-13(5-1)6-3-7-14(16)11-17-12-15-8-4-10-18-15/h1-3,5-7,9,15H,4,8,10-12H2 |
InChI-Schlüssel |
NVAHFJDBPDNUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)COCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


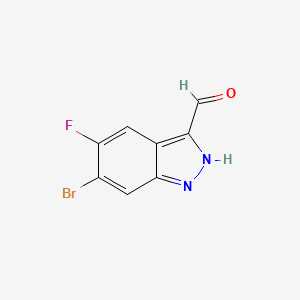
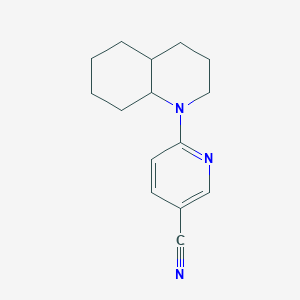

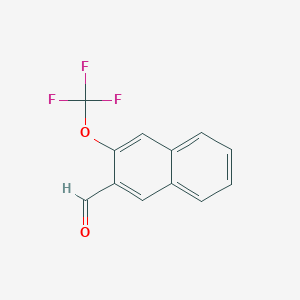




![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
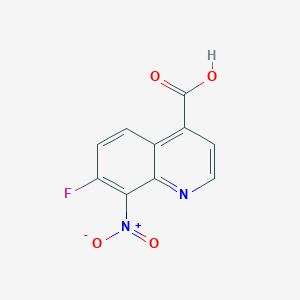
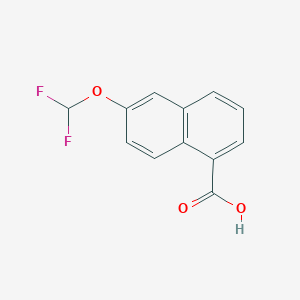
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
